molecular formula C14H16O2 B8567351 6-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one

6-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one

Cat. No. B8567351
M. Wt: 216.27 g/mol
InChI Key: WRQCILORQGBFSO-UHFFFAOYSA-N
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Patent
US08598220B2

Procedure details

The title compound was prepared using the procedure as described in Example 1A, substituting 2′-hydroxy-5′-methylacetophenone (Aldrich, CAS#1450-72-2) for 2′-hydroxyacetophenone and cyclopentanone for cyclohexanone. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.51 (m, 1H), 7.35 (m, 1H), 6.87 (d, J=8.5 Hz, 1H), 2.85 (s, 2H), 2.26 (s, 3H), 1.89-1.95 (m, 2H), 1.59-1.79 (m, 6H). MS (DCI+) m/z 217 (M+H), 234 (M+NH4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[C:11]1(=O)[CH2:15][CH2:14][CH2:13][CH2:12]1.[C:17]1(=O)CCCCC1>>[CH3:17][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][CH:6]=1)[O:1][C:11]1([CH2:15][CH2:14][CH2:13][CH2:12]1)[CH2:9][C:8]2=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC=C1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C(CC3(CCCC3)OC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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